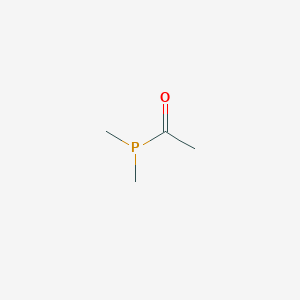
Acetyldimethylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyldimethylphosphine (ADMP) is a phosphine derivative that has gained attention in the scientific research community due to its unique chemical properties and potential applications in various fields. ADMP is a colorless, stable, and highly reactive compound that has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of Acetyldimethylphosphine is not fully understood, but it is believed to act as a nucleophile in chemical reactions. Acetyldimethylphosphine can react with electrophiles such as carbonyl compounds and halides to form new compounds. Acetyldimethylphosphine can also reduce organic compounds by donating a pair of electrons to the substrate.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Acetyldimethylphosphine. However, it has been reported that Acetyldimethylphosphine can inhibit the growth of some cancer cells by inducing apoptosis. Acetyldimethylphosphine has also been shown to have neuroprotective effects in vitro, which suggests that it may have potential therapeutic applications in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acetyldimethylphosphine in lab experiments is its high reactivity, which allows for efficient chemical reactions. Acetyldimethylphosphine is also stable and can be easily handled and stored. However, Acetyldimethylphosphine is highly toxic and requires careful handling and disposal. The synthesis of Acetyldimethylphosphine can also be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on Acetyldimethylphosphine, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its chemical properties and reactivity. Acetyldimethylphosphine may also have applications in the development of new materials and catalysts. Further research is needed to fully understand the potential applications of Acetyldimethylphosphine in various fields.
Métodos De Síntesis
Acetyldimethylphosphine can be synthesized using different methods, including the reaction of dimethylphosphine with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of dimethylphosphine with acetic anhydride in the presence of a catalyst such as triethylamine. The yield and purity of Acetyldimethylphosphine depend on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
Acetyldimethylphosphine has been used in various scientific research applications, including as a ligand in organometallic chemistry, a reducing agent in organic synthesis, a catalyst in polymerization reactions, and as a precursor for the synthesis of phosphine oxide derivatives. Acetyldimethylphosphine has also been used as a probe in nuclear magnetic resonance (NMR) spectroscopy studies to investigate the coordination chemistry of transition metal complexes.
Propiedades
Número CAS |
18983-86-3 |
|---|---|
Nombre del producto |
Acetyldimethylphosphine |
Fórmula molecular |
C4H9OP |
Peso molecular |
104.09 g/mol |
Nombre IUPAC |
1-dimethylphosphanylethanone |
InChI |
InChI=1S/C4H9OP/c1-4(5)6(2)3/h1-3H3 |
Clave InChI |
PQNWHMSNSSJWHM-UHFFFAOYSA-N |
SMILES |
CC(=O)P(C)C |
SMILES canónico |
CC(=O)P(C)C |
Sinónimos |
Acetyldimethylphosphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
